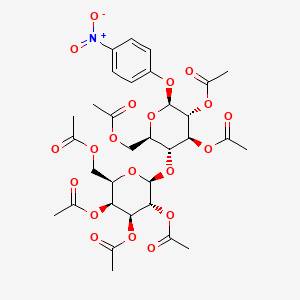

4-Nitrophenyl hepta-O-acetyl-b-lactoside

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related glycosides often involves the peracetylation of carbohydrates, which then serve as glycosylation donors in modified glycosylation methods. For instance, D. Iga, D. Popescu, and Florentina Duica (2017) demonstrated the synthesis of glycosylation acceptors and donors through peracetylation and glycosylation reactions, highlighting the methodology that could be applicable to the synthesis of 4-Nitrophenyl hepta-O-acetyl-β-lactoside (Iga, Popescu, & Duica, 2017).

Molecular Structure Analysis

The structural determination of such compounds is typically achieved through various spectroscopic techniques, including NMR and mass spectrometry. These techniques provide detailed information about the molecular structure and configuration of the synthesized glycosides, as evidenced by the synthesis and characterization efforts reported in the literature (Zhang Shusheng et al., 2005).

Chemical Reactions and Properties

The chemical properties of 4-Nitrophenyl hepta-O-acetyl-β-lactoside, including its reactivity and interactions with other molecules, can be inferred from the synthesis and antimicrobial activity studies of related compounds. For example, the reaction between S-(hepta-O-acetyl lactosyl)-1-arylisothiocarbamides and S-chloro-N-phenyl isothiocarbamoyl chloride to produce thiadiazolines indicates the chemical reactivity of lactosyl derivatives (D. V. Mangte & S. P. Deshmukh, 2007).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are crucial for understanding the behavior of 4-Nitrophenyl hepta-O-acetyl-β-lactoside in various solvents and conditions. These properties often depend on the molecular structure and can significantly influence the compound's applicability in different areas.

Chemical Properties Analysis

Chemical properties, including stability under various conditions and reactivity towards different reagents, are essential for utilizing 4-Nitrophenyl hepta-O-acetyl-β-lactoside in chemical syntheses and applications. The presence of nitrophenyl and acetyl groups in the molecule may impart specific reactivity patterns, such as susceptibility to nucleophilic attacks or participation in enzymatic reactions, as discussed in related research on glycosides and lactosides (R. Roy, F. D. Tropper, & A. Romanowska, 1992).

Applications De Recherche Scientifique

Synthesis of Lactose-Based Compounds : A facile synthesis route for lactosan hexaacetate is described, highlighting its utility as an intermediate for modifying the hydroxymethyl group in lactose. This process involves Zemplén degradation and the Koenigs-Knorr reaction, leading to the production of hepta-O-acetyl-β-lactose, which serves as a precursor for further chemical modifications, demonstrating the versatility of lactose-based compounds in synthesis (Tejima, 1971).

Glycopolymer Synthesis : The phase-transfer-catalyzed glycosidation of acetobromolactose with p-nitrophenoxide yields peracetylated β-D-4-nitrophenyl lactoside. This compound's functionalization into an N-acryloyl monomer and subsequent copolymerization with acrylamide introduces a method for synthesizing antigenic water-soluble glycopolymer. This polymer demonstrates potential for biological applications, particularly in interacting with specific lectins, illustrating the application of 4-nitrophenyl hepta-O-acetyl-β-lactoside derivatives in creating bioactive materials (Roy, Tropper, & Romanowska, 1992).

Enzymatic Substrate Development : The preparation of glycosylation acceptor 4-nitrocatechol and its conjugation with carbohydrates like D-xylose and lactose showcases the development of new enzymatic substrates. These synthesized glycosides, through modified Helferich glycosylation, serve as tools in biochemical assays, particularly in studying enzyme specificity and action, highlighting the role of 4-nitrophenyl hepta-O-acetyl-β-lactoside derivatives in enzymology and bioanalytical methods (Iga, Popescu, & Duică, 2017).

Antimicrobial Activity Studies : The synthesis of 4-aryl-5-phenylimino-3-S-(hepta-O-acetyl lactosyl)-1,2,4-thiadiazolines and their evaluation against various pathogens suggest a potential avenue for the development of new antimicrobial agents. These compounds' structure-activity relationship contributes to understanding how lactose-based derivatives can be tailored for enhanced biological activities (Mangte & Deshmukh, 2007).

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl hepta-O-acetyl-b-lactoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

This compound acts as a substrate for β-galactosidase . The enzyme interacts with the compound, catalyzing its hydrolysis. This interaction results in the production of p-nitrophenol .

Biochemical Pathways

The compound is involved in the glycobiology pathway . Specifically, it participates in the enzymatic hydrolysis process catalyzed by β-galactosidase. The hydrolysis of this compound leads to the production of p-nitrophenol, which can be rapidly and sensitively measured .

Result of Action

The enzymatic hydrolysis of this compound by β-galactosidase results in the production of p-nitrophenol . This product allows for the rapid and sensitive measurement of β-galactosidase levels, making the compound a valuable tool in biomedical research, particularly in studying enzyme kinetics .

Analyse Biochimique

Biochemical Properties

4-Nitrophenyl hepta-O-acetyl-b-lactoside plays a crucial role in biochemical reactions as a substrate for enzyme assays. It interacts primarily with β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. The interaction between this compound and β-galactosidase results in the release of 4-nitrophenol, which can be quantitatively measured due to its yellow color and absorbance at 405 nm . This property makes it an excellent tool for studying enzyme kinetics and activity.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for β-galactosidase. In cells expressing β-galactosidase, the hydrolysis of this compound leads to the production of 4-nitrophenol, which can affect cell signaling pathways and gene expression. The compound’s impact on cellular metabolism is primarily through its role in enzyme assays, where it helps in understanding the enzyme’s function and regulation within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by β-galactosidase. The enzyme binds to the compound and catalyzes the cleavage of the glycosidic bond, resulting in the formation of 4-nitrophenol and hepta-O-acetyl-b-lactoside. This reaction is crucial for studying the enzyme’s activity and understanding its role in various biochemical pathways . The binding interactions between this compound and β-galactosidase are specific and essential for the compound’s function as a substrate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over prolonged periods or under suboptimal storage conditions . Long-term studies have shown that the hydrolysis of this compound by β-galactosidase remains consistent, making it a reliable substrate for enzyme assays.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal doses, the compound effectively serves as a substrate for β-galactosidase, allowing for accurate measurement of enzyme activity. At high doses, there may be toxic or adverse effects, including potential interference with other cellular processes . It is essential to determine the appropriate dosage to avoid threshold effects and ensure accurate results in enzyme assays.

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of β-galactosides. The compound interacts with β-galactosidase, leading to the production of 4-nitrophenol and hepta-O-acetyl-b-lactoside. This reaction is part of the broader metabolic processes involving the breakdown and utilization of carbohydrates . The compound’s role in these pathways helps in understanding the enzyme’s function and regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation depend on its ability to interact with β-galactosidase and other cellular components . Understanding its transport and distribution is crucial for optimizing its use in biochemical assays.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with β-galactosidase and other targeting signals. The compound may be directed to specific compartments or organelles where β-galactosidase is active . Post-translational modifications and targeting signals play a role in its localization, affecting its activity and function within the cell.

Propriétés

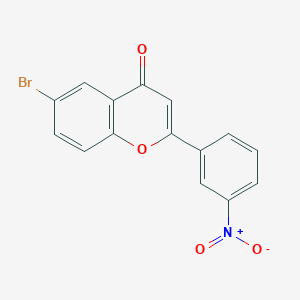

IUPAC Name |

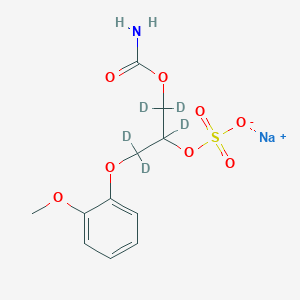

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPXHRWKTGFZTP-TZDACTGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745398 | |

| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84034-75-3 | |

| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)

![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)